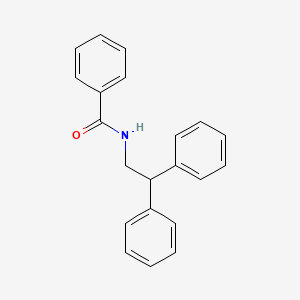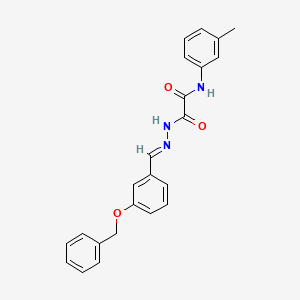
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide: is a complex organic compound with a fascinating structure. Let’s break it down:
- The benzyloxy group (C₆H₅CH₂O-) is attached to the benzylidene moiety.
- The hydrazino group (NHNH-) contributes to the compound’s reactivity.
- The 3-methylphenyl group (C₆H₄(CH₃)) adds steric bulk.
- The 2-oxoacetamide fragment (CH₃C(O)NH-) provides a carbonyl group.
Métodos De Preparación
Synthetic Routes: The synthetic routes for this compound are not widely documented, but one approach involves the coupling of a hydrazine derivative with a benzaldehyde or its derivative. The benzyloxy group can be introduced through a nucleophilic substitution reaction.
Reaction Conditions:Hydrazine Coupling: The reaction typically occurs under mild conditions, using a hydrazine reagent and an appropriate aldehyde or ketone.
Benzyloxy Group Introduction: Nucleophilic substitution with benzyl chloride or benzylic alcohols.
Industrial Production Methods: Industrial-scale production methods are not well-established due to the compound’s complexity and limited demand.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound may undergo oxidation at the benzylic position.
Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group.
Hydrazine: Used for coupling reactions.
Benzyl Chloride: Introduces the benzyloxy group.
Hydrogenation Catalysts: For reduction reactions.
Hydrazine Coupling: Formation of the target compound.
Reduction: Corresponding alcohol.
Substitution: Various derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: Investigated for potential therapeutic properties.
Chemical Biology: Used as a probe in biological studies.
Organic Synthesis: As a building block for more complex molecules.
Mecanismo De Acción
The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While direct analogs are scarce, we can compare it to related hydrazine-containing compounds, emphasizing its unique structural features.
Propiedades
Número CAS |
764696-45-9 |
|---|---|
Fórmula molecular |
C23H21N3O3 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-N'-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C23H21N3O3/c1-17-7-5-11-20(13-17)25-22(27)23(28)26-24-15-19-10-6-12-21(14-19)29-16-18-8-3-2-4-9-18/h2-15H,16H2,1H3,(H,25,27)(H,26,28)/b24-15+ |
Clave InChI |
KRWGJEXDLRJMNG-BUVRLJJBSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,4-Dichlorophenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005127.png)
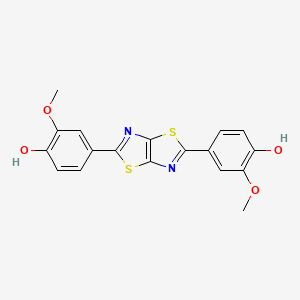
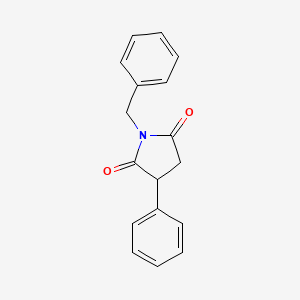
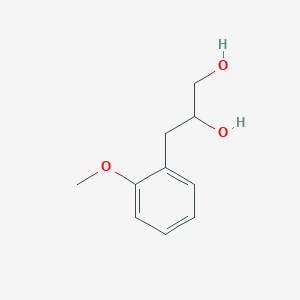
![2-[(4-methoxybenzyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12005146.png)
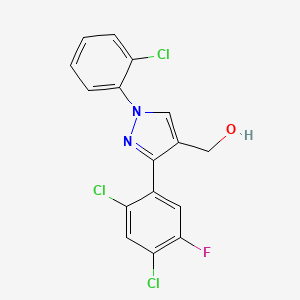
![4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12005154.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005173.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005187.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005191.png)
![(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12005194.png)

